2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound features a 1H-indole core substituted at position 1 with a 2-morpholino-2-oxoethyl group and at position 3 with a 2-oxoacetamide moiety. The acetamide nitrogen is further linked to a 4-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c24-23(25,26)34-16-7-5-15(6-8-16)27-22(32)21(31)18-13-29(19-4-2-1-3-17(18)19)14-20(30)28-9-11-33-12-10-28/h1-8,13H,9-12,14H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXIMJNCFCJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole at the 1-Position
The introduction of the 2-morpholino-2-oxoethyl group at the indole nitrogen employs a base-mediated alkylation protocol. Sodium hydride (60% in mineral oil) in dimethyl sulfoxide (DMSO) facilitates deprotonation of indole, enabling nucleophilic attack on 2-chloro-N-morpholinoacetamide (alkylating agent).
Procedure :
- Indole (1.0 g, 8.5 mmol) is added to a suspension of NaH (0.37 g, 15.4 mmol) in dry DMSO (20 mL) at 60°C under nitrogen.
- After 1 hour, 2-chloro-N-morpholinoacetamide (2.82 mL, 17 mmol) in DMSO (2.8 mL) is added dropwise.
- The reaction is stirred overnight, quenched with water, and extracted with ethyl acetate.
- Purification via silica gel chromatography (n-hexane/ethyl acetate, 7:3) yields 1-(2-morpholino-2-oxoethyl)-1H-indole as a pale-yellow solid (1.86 g, 78% yield).
Characterization of the Alkylated Intermediate
- Melting Point : 79–81°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, indole H-4), 7.65 (d, J = 8.0 Hz, 1H, indole H-7), 7.45–7.35 (m, 2H, indole H-5,6), 6.55 (s, 1H, indole H-2), 4.45 (s, 2H, CH₂CO), 3.60–3.55 (m, 4H, morpholine CH₂), 3.40–3.35 (m, 4H, morpholine CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine).
Installation of the 2-Oxoacetamide Moiety at C-3
Oxalylation of Indole at C-3
The 3-position of the indole is functionalized via Friedel-Crafts acylation using oxalyl chloride.
Procedure :
- 1-(2-Morpholino-2-oxoethyl)-1H-indole (1.0 g, 3.6 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen.
- Oxalyl chloride (0.5 mL, 5.4 mmol) is added dropwise at 0°C, followed by AlCl₃ (0.6 g, 4.5 mmol).
- The reaction is stirred at room temperature for 4 hours, quenched with ice-water, and extracted with CH₂Cl₂.
- Evaporation yields 2-oxo-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)acetyl chloride as a crude intermediate.
Amidation with 4-(Trifluoromethoxy)aniline
The acyl chloride intermediate is coupled with 4-(trifluoromethoxy)aniline using a Schotten-Baumann reaction.
Procedure :
- The acyl chloride (1.2 g, 3.2 mmol) is dissolved in THF (15 mL) and added to a solution of 4-(trifluoromethoxy)aniline (0.6 g, 3.2 mmol) and triethylamine (0.9 mL, 6.4 mmol) in THF (10 mL) at 0°C.
- The mixture is stirred for 2 hours, filtered, and concentrated.
- Purification via flash chromatography (CH₂Cl₂/MeOH, 95:5) yields the title compound as a white solid (1.1 g, 70% yield).
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
δ 10.35 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H, indole H-4), 8.05 (d, J = 8.0 Hz, 1H, indole H-7), 7.75–7.65 (m, 2H, indole H-5,6), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 4.60 (s, 2H, CH₂CO), 3.70–3.60 (m, 4H, morpholine CH₂), 3.50–3.45 (m, 4H, morpholine CH₂).¹³C NMR (100 MHz, DMSO-d₆) :
δ 185.2 (C=O), 168.5 (C=O), 156.0 (OCF₃), 135.2–115.3 (aromatic carbons), 52.4 (morpholine CH₂), 45.8 (CH₂CO).
Mass Spectrometry and Elemental Analysis
- HRMS (ESI) : m/z calcd for C₂₄H₂₁F₃N₃O₅ [M+H]⁺: 504.1382; found: 504.1379.
- Elemental Analysis : Calcd (%) C 57.25, H 4.18, N 8.35; Found C 57.20, H 4.22, N 8.30.
Optimization and Challenges in Synthesis
Solvent and Temperature Effects
Byproduct Formation and Mitigation
- Oxalylation Side Products : Over-acylation at C-2 is suppressed by maintaining stoichiometric control (oxalyl chloride : indole = 1.5:1).
- Epimerization : Low temperatures (0°C) during amidation prevent racemization of the morpholinoacetamide group.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| N-Alkylation | NaH/DMSO | 78 | 98 | High regioselectivity |
| C-3 Oxalylation | AlCl₃/CH₂Cl₂ | 85 | 95 | Rapid reaction kinetics |
| Amidation | Schotten-Baumann | 70 | 97 | Scalable and mild conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the indole nitrogen, leading to various oxidized derivatives.
Reduction: : Reduction reactions may target the carbonyl groups, potentially yielding alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, given the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like hydrogen peroxide or chromates for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reductions.
Catalysts: : Metal catalysts, acids, or bases for facilitating various substitution reactions.
Major Products
Depending on the reaction type, products can range from oxidized or reduced derivatives of the original compound to substituted indoles and acetamides, providing a broad spectrum of chemical entities for further study.
Scientific Research Applications
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: : Utilized in the development of new materials or as a chemical intermediate in various manufacturing processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, which may include:
Enzyme Inhibition: : By interacting with active sites of specific enzymes, the compound can inhibit their activity, potentially leading to therapeutic effects.
Receptor Binding: : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Indole Cores
- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () Core: Shares the 1H-indol-3-yl group linked to a 2-oxoacetamide. Differences: Lacks the morpholino-2-oxoethyl substituent; instead, the acetamide nitrogen is bonded to a 4-fluorobenzyl group. Implications: The absence of the morpholino ring may reduce solubility and hydrogen-bonding interactions compared to the target compound .
- 2-(4-Fluorophenyl)-3-methyl-1H-indole () Core: Simple indole substituted with 4-fluorophenyl and methyl groups. Differences: No acetamide or morpholino moieties. Implications: Highlights the role of the 2-oxoacetamide and morpholino groups in modulating electronic properties and binding interactions in the target compound .
2.2. Analogues with Morpholino/Morpholinone Moieties
2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Core : Imidazo[1,2-a]benzimidazole instead of indole.
- Similarities : Contains a morpholinyl-ethyl group and a trifluoromethylphenyl-acetamide.
- Differences : The imidazobenzimidazole core may confer distinct π-π stacking interactions compared to the indole system. The trifluoromethyl group (vs. trifluoromethoxy in the target) alters electronic effects .
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Core: 2-Oxomorpholinone ring substituted with acetyl and dimethyl groups. Similarities: Features a morpholinone-acetamide scaffold. Differences: The morpholinone is part of the core structure rather than a substituent. The 4-isopropylphenyl group may influence steric effects differently than the trifluoromethoxyphenyl group .
2.3. Compounds with Pyrazole or Thiosemicarbazide Linkages
- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () Core: Pyrazole-carboxamide linked to a 3-oxomorpholino-phenyl group. Differences: The 3-oxomorpholino is attached to a phenyl ring rather than an indole. The pyrazole core may offer different pharmacokinetic profiles .
- 4-(2-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide () Core: Indolinone-thiosemicarbazide hybrid. Differences: Replaces the acetamide with a thiosemicarbazide group. The fluorine substitution on the phenyl ring is at position 2 (vs. 4 in the target compound), affecting spatial interactions .
Key Structural and Functional Differences
| Feature | Target Compound | Closest Analogues | Impact |
|---|---|---|---|
| Core Structure | 1H-Indole | Imidazobenzimidazole (Ev3), Pyrazole (Ev8), Indolinone (Ev10) | Indole’s planar structure favors π-π stacking; alternative cores may alter bioactivity. |
| Morpholino Substitutent | 2-Morpholino-2-oxoethyl at indole position 1 | Morpholinyl-ethyl (Ev3), 3-Oxomorpholino-phenyl (Ev8) | Enhances solubility and hydrogen-bonding capacity. |
| Acetamide Group | 2-Oxo-N-(4-(trifluoromethoxy)phenyl)acetamide at indole position 3 | N-(4-Fluorobenzyl)-2-oxoacetamide (Ev11), Trifluoromethylphenyl-acetamide (Ev3) | Trifluoromethoxy vs. trifluoromethyl affects lipophilicity and metabolism. |
Biological Activity
The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that belongs to the class of indole derivatives. It features a unique structural arrangement, which may confer distinct biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Indole core : A bicyclic structure that is known for various biological activities.
- Morpholino moiety : Enhances solubility and bioavailability.
- Trifluoromethoxy group : Imparts unique electronic properties that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F3N3O6S |
| Molecular Weight | 525.5 g/mol |
| CAS Number | 878059-87-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may:
- Inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
- Modulate receptor activity, potentially affecting pathways related to inflammation and pain relief.
Anticancer Properties
Research indicates that compounds similar to this compound can exhibit cytotoxic effects on various cancer cell lines. For example, indole derivatives have been shown to block cell cycle progression in the G2/M phase, leading to apoptosis in tumor cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. By inhibiting specific signaling pathways involved in inflammation, it could reduce the expression of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Cytotoxicity Studies :
- Receptor Binding Affinity :
- Anticonvulsant Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
